![molecular formula C10H6F3N3OS B5300961 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide works by inhibiting the reuptake of glutamate by EAAT1. This leads to increased glutamate levels in the synaptic cleft, which can activate various glutamate receptors and lead to neuroprotective effects.
Biochemical and Physiological Effects:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to neuroprotective effects. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potency and selectivity for EAAT1. This makes it an ideal tool for studying the role of EAAT1 in various neurological disorders. However, one of the limitations of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One potential direction is its use in studying the role of EAAT1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in developing new treatments for epilepsy and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide to minimize its potential toxicity.
Métodos De Síntesis
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzamide with trifluoromethylthioacetic acid, followed by cyclization with phosphorus oxychloride and sodium azide. The resulting compound is then reacted with 2-chloro-5-nitrobenzoic acid to form N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Aplicaciones Científicas De Investigación
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of EAAT1, leading to increased glutamate levels in the brain. This increased glutamate level has been shown to have neuroprotective effects in various animal models of neurological disorders.
Propiedades
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h1-5H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDLJBIMKZEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.